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molecular formula C5H4ClNO2 B1316498 3-Methylisoxazole-5-carbonyl chloride CAS No. 49783-72-4

3-Methylisoxazole-5-carbonyl chloride

Cat. No. B1316498
M. Wt: 145.54 g/mol
InChI Key: VUBCNGCMOPTDED-UHFFFAOYSA-N
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Patent
US04026902

Procedure details

To a stirred suspension of 6.9g of p-aminobenzoic acid and 3.5 g of potassium carbonate in 60 ml of acetone was added 7.3 g of 3-methylisoxazole-5-carbonyl chloride. The mixture was stirred at room temperature for 1 hr. and then refluxed for 1 hr. The precipitate was filtered off and dissolved in water. The solution was acidified with concentrated hydrochloride acid. The precipitate was filtered off and washed with ethanol. There was obtained 9.1 g of N-(p-carboxyphenyl)-3-methylisoxazole-5-carboxamide. Melting point: above 300° C. Yield: 73.4%.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18]1[CH:22]=[C:21]([C:23](Cl)=[O:24])[O:20][N:19]=1>CC(C)=O>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([NH:1][C:23]([C:21]2[O:20][N:19]=[C:18]([CH3:17])[CH:22]=2)=[O:24])=[CH:3][CH:4]=1)([OH:8])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
CC1=NOC(=C1)C(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and then refluxed for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)NC(=O)C1=CC(=NO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 73.4%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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